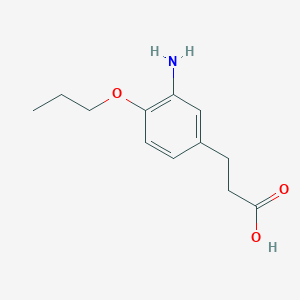

3-(3-Amino-4-propoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

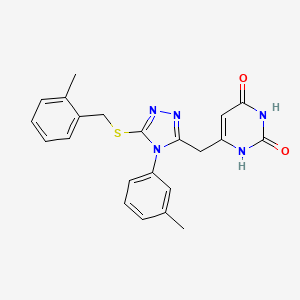

3-(3-Amino-4-propoxyphenyl)propanoic acid, also known as 3-APPA, is an organic compound belonging to the class of amino acids. It is an important intermediate in the synthesis of many drugs, and it has been studied for its potential applications in medicine, agriculture, and biochemistry. Its chemical structure consists of a carboxylic acid group, an amino group, and a propoxy group.

Scientific Research Applications

Phloretic Acid as a Renewable Building Block

Phloretic acid (PA), a compound closely related in structural motif to 3-(3-Amino-4-propoxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, as an alternative to phenol. This application is significant in materials science, particularly for producing bio-based polymers with thermal and thermo-mechanical properties suitable for a wide range of applications. The use of PA demonstrates a sustainable approach to deriving phenolic functionalities from renewable sources, paving the way for novel applications in materials science (Acerina Trejo-Machin et al., 2017).

Cardioselective Beta-Adrenergic Blocking Agents

Research on 1-amino-3-aryloxy-2-propanols, which share functional group similarities with 3-(3-Amino-4-propoxyphenyl)propanoic acid, has led to the synthesis and examination of these compounds for cardioselective beta-blockade. The introduction of specific functional groups resulted in compounds with significant potency and selectivity for clinical trial selection. This application highlights the importance of structural modifications in developing therapeutic agents with targeted biological activities (M. Hoefle et al., 1975).

Optically Pure Isoquinolinecarboxylic Acid

The synthesis of optically pure forms of related compounds, such as (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, involves methodologies that could be applicable to the synthesis and study of 3-(3-Amino-4-propoxyphenyl)propanoic acid. These methods include asymmetric hydrogenation and Pictet-Spengler ring closure, which are crucial for producing enantiomerically pure compounds for pharmacological applications (N. J. O'reilly et al., 1990).

Synthesis of Biologically Active Compounds

3-(Aminothiocarbonylthio)propanoic acids, as intermediates in the synthesis of biologically active compounds, demonstrate the utility of incorporating specific functional groups for the development of therapeutics. Such methodologies are relevant for the synthesis and potential applications of 3-(3-Amino-4-propoxyphenyl)propanoic acid in medicinal chemistry (M. M. Orlinskii, 1996).

properties

IUPAC Name |

3-(3-amino-4-propoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-7-16-11-5-3-9(8-10(11)13)4-6-12(14)15/h3,5,8H,2,4,6-7,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDJDZQVTWDCPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2595084.png)

![Methyl 4-[[2-[(Z)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2595085.png)

![3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2595086.png)

![1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595087.png)

![5-{4-[(cyclopropylamino)carbonyl]benzyl}-1-methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2595088.png)

![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide](/img/structure/B2595089.png)

![N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid](/img/structure/B2595091.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2595095.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2595097.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2595102.png)

![N-(3-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2595103.png)